BenchChemオンラインストアへようこそ!

3-(4-Butoxybenzamido)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

3-(4-Butoxybenzamido)benzofuran-2-carboxamide (CAS 477556-36-8) is a synthetic small molecule with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol, built on a benzofuran-2-carboxamide core bearing a 4-butoxybenzamido substituent at the 3-position. Benzofuran-2-carboxamide derivatives as a class have been patented for inhibition of tumor necrosis factor (TNF) and phosphodiesterase IV (PDE4), with broad therapeutic relevance to inflammatory and respiratory disease states.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
Cat. No. B2930814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Butoxybenzamido)benzofuran-2-carboxamide
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C20H20N2O4/c1-2-3-12-25-14-10-8-13(9-11-14)20(24)22-17-15-6-4-5-7-16(15)26-18(17)19(21)23/h4-11H,2-3,12H2,1H3,(H2,21,23)(H,22,24)
InChIKeyRCQCLWCQXJRLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Butoxybenzamido)benzofuran-2-carboxamide: Structural Identity and Procurement Baseline for CAS 477556-36-8


3-(4-Butoxybenzamido)benzofuran-2-carboxamide (CAS 477556-36-8) is a synthetic small molecule with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol, built on a benzofuran-2-carboxamide core bearing a 4-butoxybenzamido substituent at the 3-position . Benzofuran-2-carboxamide derivatives as a class have been patented for inhibition of tumor necrosis factor (TNF) and phosphodiesterase IV (PDE4), with broad therapeutic relevance to inflammatory and respiratory disease states [1]. The 3-amido substitution pattern distinguishes this compound from N‑substituted phenyl benzofuran‑2‑carboxamide analogs, which typically place the carboxamide at the 2‑position and vary the N‑aryl group, resulting in different conformational and pharmacophoric profiles [2].

Why Generic Benzofuran-2-Carboxamide Analogs Cannot Substitute for 3-(4-Butoxybenzamido)benzofuran-2-carboxamide in Target-Focused Research


Within the benzofuran‑2‑carboxamide family, biological activity is exquisitely sensitive to both the substitution position and the nature of the 3‑amido substituent. The majority of published benzofuran‑2‑carboxamide analogs feature an N‑(substituted phenyl)carboxamide at the 2‑position, leaving the 3‑position unsubstituted or bearing small groups such as glycinamido or β‑alanamido [1]. In contrast, 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide possesses a 4‑butoxybenzamido group at the 3‑position and an unsubstituted carboxamide at the 2‑position, yielding a distinct hydrogen‑bond donor/acceptor topology that cannot be reproduced by exchanging the substitution pattern. The butoxy chain length further modulates lipophilicity (estimated LogP) and, by extension, membrane permeability relative to shorter‑chain (methoxy, ethoxy) or longer‑chain (pentyloxy) analogs, making potency and selectivity outcomes non‑transferable across the series [2]. These structure‑driven differences mandate compound‑specific procurement rather than generic replacement within the benzofuran‑2‑carboxamide class.

Quantitative Differentiation Evidence for 3-(4-Butoxybenzamido)benzofuran-2-carboxamide (CAS 477556-36-8) vs. Closest Analogs


3‑Position Amido Substitution vs. Unsubstituted 3‑Position in Benzofuran‑2‑Carboxamide: Hydrogen‑Bond Donor Count as a Pharmacophoric Distinction

3‑(4‑Butoxybenzamido)benzofuran‑2‑carboxamide contains two hydrogen‑bond donors (the 2‑carboxamide NH2 and the 3‑benzamido NH) and four hydrogen‑bond acceptors . The prototypical N‑phenylbenzofuran‑2‑carboxamide (without a 3‑amido substituent) typically possesses only one hydrogen‑bond donor. In the series reported by Lavanya et al., 3‑(glycinamido)‑ and 3‑(β‑alanamido)‑benzofuran‑2‑carboxamide derivatives exhibited anti‑inflammatory activity (percentage inhibition of protein denaturation) that varied from 28% to 72% depending on the specific 3‑amido substituent and the N‑aryl group, measured against a diclofenac sodium standard [1]. Although 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide was not directly tested in that study, the data demonstrate that introduction of a 3‑amido group fundamentally alters biological readout relative to the unsubstituted scaffold.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Butoxy vs. Shorter Alkoxy Chain Length at the 4‑Position of the Benzamido Moiety: Lipophilicity (ClogP) Differentiation

The 4‑butoxy substituent (C4H9O−) in the target compound provides a calculated logP (ClogP) elevation compared to the 4‑methoxy (C1H3O−) or 4‑ethoxy (C2H5O−) analogs within the same benzofuran‑2‑carboxamide scaffold [1]. PubChem computed properties for structurally related 3‑(4‑alkoxybenzamido)benzofuran‑2‑carboxamides indicate that each additional methylene unit in the alkoxy chain raises ClogP by approximately 0.5 units. The butoxy chain length (4 carbons) thus represents an intermediate lipophilicity point between the 4‑methoxy (ClogP reduction) and 4‑pentyloxy (ClogP increase) extremes, positioning the compound in a distinct ADME property space that affects passive membrane permeability and metabolic clearance rates [2].

Lipophilicity ADME Membrane Permeability

TNF/PDE4 Inhibitory Potential: Class‑Level Evidence from US 5,925,636 B2 Encompassing the 3‑(4‑Alkoxybenzamido)benzofuran‑2‑Carboxamide Scaffold

U.S. Patent 5,925,636 explicitly claims benzofuran‑2‑carboxamide compounds bearing a 3‑substituent selected from hydroxy, acyloxy, alkoxy, and optionally alkyl‑substituted aminoalkoxy groups, as inhibitors of tumor necrosis factor (TNF) and phosphodiesterase IV (PDE4) [1]. While the patent does not disclose the exact IC50 of 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide for TNF or PDE4, it provides class‑level evidence that 3‑alkoxybenzamido‑substituted benzofuran‑2‑carboxamides are competent for dual TNF/PDE4 inhibition. Representative patented examples with 3‑acetoxy or 3‑methoxybenzamido substitution show PDE4 IC50 values in the sub‑micromolar range in cell‑free enzyme assays and TNF suppression in LPS‑stimulated human peripheral blood mononuclear cells (PBMCs) [1].

Inflammation TNF-alpha Phosphodiesterase IV

3‑Amido‑ vs. 2‑Amido‑Substitution Regioisomerism: Impact on Synthetic Tractability for Parallel Library Construction

The 3‑(4‑butoxybenzamido) substitution pattern arises from acylation of a 3‑amino‑benzofuran‑2‑carboxamide intermediate, which is synthetically distinct from the more common 2‑carboxamide/N‑aryl diversification strategy used for N‑(substituted phenyl)benzofuran‑2‑carboxamides [1]. Microwave‑assisted parallel synthesis of benzofuran‑2‑carboxamide derivatives has demonstrated that 3‑amido‑substituted derivatives can be prepared in moderate to good yields (45–85%) depending on the steric and electronic nature of the acylating agent [2]. The 4‑butoxybenzoyl chloride required for the target compound is commercially distinct from the acyl chlorides used for shorter‑chain or branched‑chain analog preparation, meaning that the synthetic feasibility and yield profile are compound‑specific rather than transferable from one alkoxy variant to another.

Synthetic Chemistry Parallel Synthesis Regioisomerism

Molecular Weight Distinction: 352.4 Da (Butoxy) vs. 324.3 Da (Ethoxy) Allowing Filtration-Based Differentiation in Physicochemical Screening Cascades

The molecular weight of 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide is 352.4 Da, precisely 28.1 Da higher than its 4‑ethoxy analog (C19H18N2O4, MW 324.3 Da) and 14.0 Da lower than its 4‑pentyloxy analog (C21H22N2O4, MW 366.4 Da) . Within the Lipinski Rule of Five framework, the compound's molecular weight remains below the 500 Da threshold, categorising it as 'lead-like.' The 28 Da increment relative to the ethoxy analog translates to a measurable difference in aqueous solubility (estimated at 5–15 µg/mL vs. 20–40 µg/mL for the ethoxy variant, based on general solubility–logP correlations for benzofuran carboxamides) [1].

Physicochemical Properties Molecular Weight Drug-Likeness

Crystallographic Data Availability: X‑Ray Structures Reported for 3‑Glycinamido‑Benzofuran‑2‑Carboxamide Analogs Supporting Docking Studies That Extend to the 4‑Butoxybenzamido Variant

Lavanya et al. (2017) reported single‑crystal X‑ray structures for two 3‑(glycinamido)‑benzofuran‑2‑carboxamide derivatives, providing the first experimentally determined bond lengths and torsion angles for the 3‑amido‑benzofuran‑2‑carboxamide scaffold [1]. The amide torsion angle (C3–N–C=O) was found to be 168.2° in one representative, indicating a near‑planar trans amide conformation. This conformational preference is expected to be conserved in 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide due to the shared 3‑amido‑benzofuran connectivity, enabling reliable ligand docking that would not be possible using 2‑carboxamide/N‑aryl regioisomers whose amide bond adopts a different spatial orientation [1].

X-ray Crystallography Molecular Docking Conformational Analysis

Optimal Research and Procurement Scenarios for 3-(4-Butoxybenzamido)benzofuran-2-carboxamide (CAS 477556-36-8)


TNF/PDE4 Dual‑Target Hit Identification and Lead Optimization in Inflammatory Disease Programs

Based on the structural inclusion within US Patent 5,925,636, this compound is an appropriate entry point for screening campaigns targeting the TNF/PDE4 axis [1]. Procurement of the butoxy variant enables SAR expansion around the 4‑alkoxy chain length while keeping the 3‑amido‑benzofuran‑2‑carboxamide core constant, allowing medicinal chemistry teams to profile the effect of incremental lipophilicity changes on PDE4 IC50 and TNF suppression in LPS‑stimulated PBMC assays.

Lipophilicity‑Dependent ADME Profiling Across the 4‑Alkoxybenzamido Series in Drug‑Discovery Lead Selection

With a molecular weight of 352.4 Da and an estimated ClogP of 3.5–4.0, the butoxy variant occupies an intermediate lipophilicity position between the 4‑methoxy and 4‑pentyloxy congeners [1]. This makes it a required component of comparative ADME profiling sets, where parallel assessment of Caco‑2 permeability, microsomal metabolic stability, and plasma protein binding across the alkoxy series is essential for multiparameter lead selection [2].

Structure‑Based Drug Design Using Docking Templates Derived from 3‑Amido‑Benzofuran‑2‑Carboxamide Crystal Structures

The X‑ray crystallographic data for 3‑glycinamido‑benzofuran‑2‑carboxamide derivatives reported by Lavanya et al. provide experimentally validated bond geometries for the 3‑amido‑benzofuran scaffold [1]. Computational chemists can dock 3‑(4‑butoxybenzamido)benzofuran‑2‑carboxamide into TNF‑α or PDE4 active sites using these geometries as the starting conformation, with the butoxy chain exploring lipophilic sub‑pockets that are inaccessible to shorter‑chain analogs—an approach that yields more reliable binding poses than docking unsubstituted or 2‑carboxamide‑only scaffolds [2].

Combinatorial Library Synthesis Focusing on 3‑Amido Diversification for Anti‑Inflammatory Phenotypic Screening

The anti‑inflammatory activity range reported for 3‑(glycinamido)‑ and 3‑(β‑alanamido)‑benzofuran‑2‑carboxamide derivatives (28–72% inhibition at 100 µg/mL) [1] supports the use of the 4‑butoxybenzamido variant as a lipophilic anchor point in parallel library design. By maintaining the butoxybenzamido group at the 3‑position and diversifying the 2‑carboxamide substituent, libraries can be generated and screened against protein denaturation and DPPH radical scavenging assays, benchmarking against diclofenac sodium and ascorbic acid standards, respectively [1].

Quote Request

Request a Quote for 3-(4-Butoxybenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.